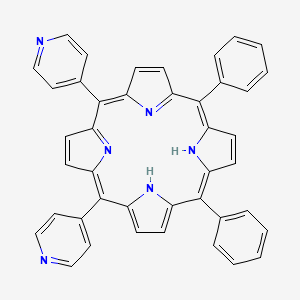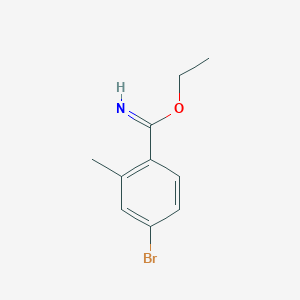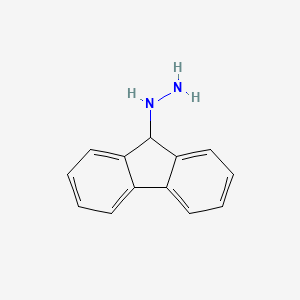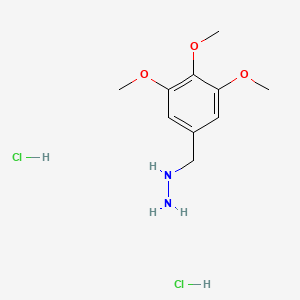
(3,4,5-Trimethoxybenzyl)hydrazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of (3,4,5-Trimethoxybenzyl)hydrazine dihydrochloride typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with hydrazine hydrate in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
(3,4,5-Trimethoxybenzyl)hydrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
(3,4,5-Trimethoxybenzyl)hydrazine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of (3,4,5-Trimethoxybenzyl)hydrazine dihydrochloride involves its interaction with molecular targets such as enzymes and proteins. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The specific pathways involved depend on the target enzyme or protein and the biological context .
Comparison with Similar Compounds
(3,4,5-Trimethoxybenzyl)hydrazine dihydrochloride can be compared with other similar compounds such as:
(3,4,5-Trimethoxybenzaldehyde): A precursor in the synthesis of this compound.
(3,4,5-Trimethoxyphenylhydrazine): A related hydrazine derivative with similar chemical properties.
(3,4,5-Trimethoxybenzylamine): Another derivative with potential applications in organic synthesis and medicinal chemistry. The uniqueness of this compound lies in its specific chemical structure and reactivity, which make it suitable for a wide range of applications.
Properties
Molecular Formula |
C10H18Cl2N2O3 |
|---|---|
Molecular Weight |
285.16 g/mol |
IUPAC Name |
(3,4,5-trimethoxyphenyl)methylhydrazine;dihydrochloride |
InChI |
InChI=1S/C10H16N2O3.2ClH/c1-13-8-4-7(6-12-11)5-9(14-2)10(8)15-3;;/h4-5,12H,6,11H2,1-3H3;2*1H |
InChI Key |
LGZXBNIDGBDQMQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


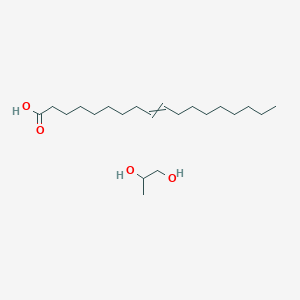
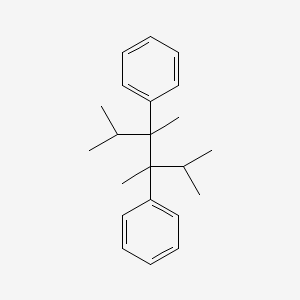
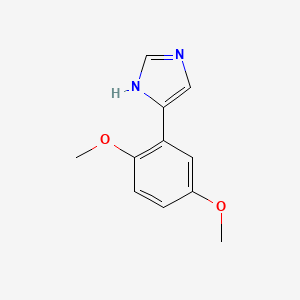

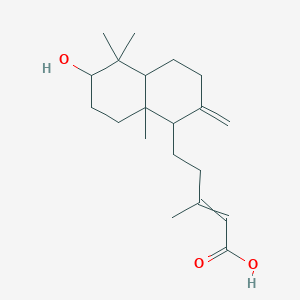
![(10R,13R)-17-(5-ethyl-6-methylheptan-2-yl)-7-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12434164.png)
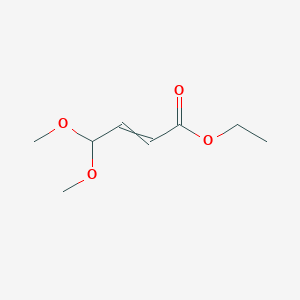
![[(3R,5S,6R)-4,5-diacetyloxy-6-(2-azidoethoxy)-2-methyloxan-3-yl] acetate](/img/structure/B12434176.png)
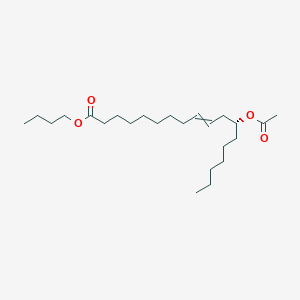
![4,4,5,5-Tetradeuterio-3-[(2-nitrophenyl)methylideneamino]-1,3-oxazolidin-2-one](/img/structure/B12434191.png)
